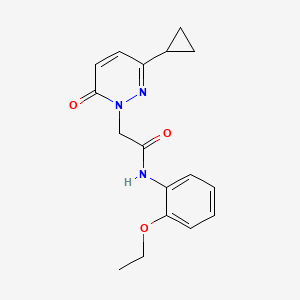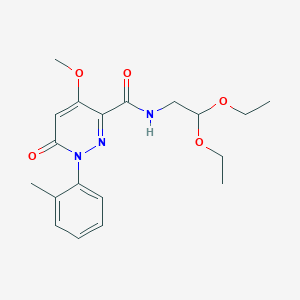
N-(2,2-diethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of extensive research due to its promising anti-tumor effects.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, is a neglected tropical disease affecting millions worldwide. Researchers have investigated the antileishmanial potential of this compound. Specifically, compound 13 demonstrated remarkable antipromastigote activity, with an IC50 value of 0.018 μM. This activity surpassed standard drugs like miltefosine and amphotericin B deoxycholate . Further studies on its mechanism of action and safety profile are warranted.
Antimalarial Properties
Malaria, caused by Plasmodium species transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, compounds 14 and 15 exhibited promising inhibition effects against Plasmodium berghei , with suppression rates of 70.2% and 90.4%, respectively. These findings suggest that the compound family could serve as a basis for developing safer and more effective antimalarial agents .
Molecular Docking Insights
Molecular docking studies provide insights into the interactions between ligands and target proteins. In the case of compound 13 , molecular docking on Lm-PTR1 (complexed with Trimethoprim) justified its superior antileishmanial activity. Understanding these interactions aids in rational drug design .
Potential Pharmacophores
Given the urgent need for novel antileishmanial and antimalarial agents, hydrazine-coupled pyrazole derivatives, including our compound of interest, hold promise. Researchers may explore their pharmacophoric features for safe and effective drug development .
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-5-26-17(27-6-2)12-20-19(24)18-15(25-4)11-16(23)22(21-18)14-10-8-7-9-13(14)3/h7-11,17H,5-6,12H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIQUEKZPOCIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

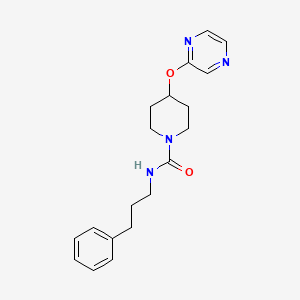
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)
![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)
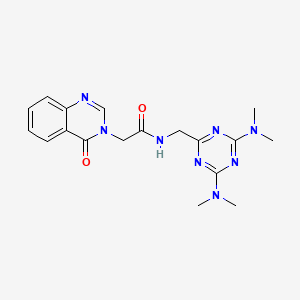
![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)
![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)
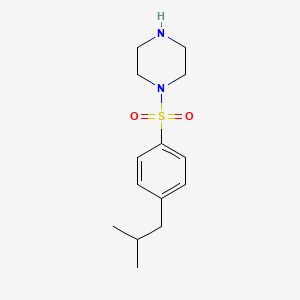
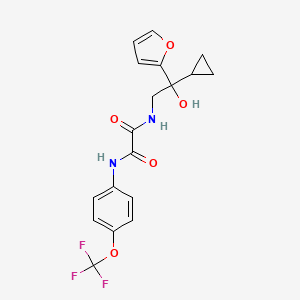
![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)


